

Application Notes and Protocols for ZD-0892 (Osimertinib/AZD-9291)

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Compound of Interest

Compound Name: ZD-0892

Cat. No.: B071216

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These application notes provide detailed information on the solubility and formulation of **ZD-0892**, also known as Osimertinib or AZD-9291 (CAS 1421373-65-0), for preclinical research. The protocols outlined below are intended to serve as a starting point for laboratory use.

Solubility

ZD-0892 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The solubility of **ZD-0892** in various common solvents is summarized in the table below. It is sparingly soluble in aqueous solutions at physiological pH and exhibits pH-dependent solubility.[3]

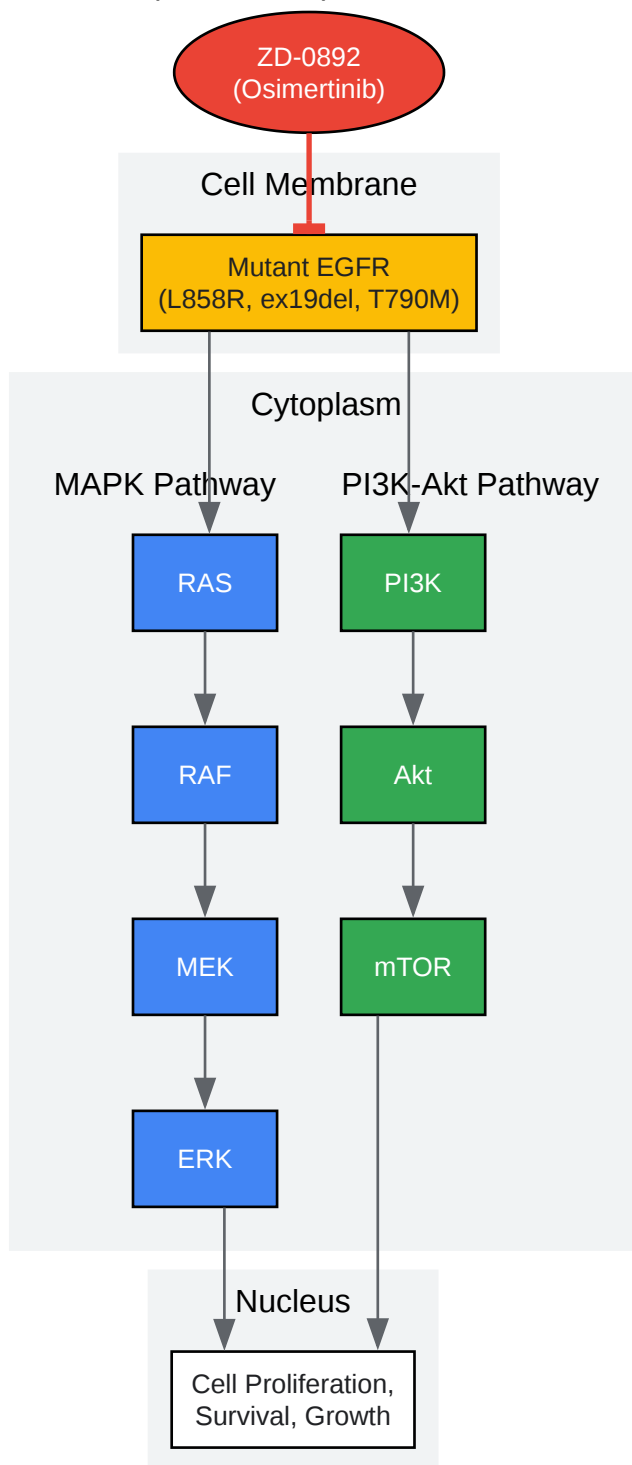
Table 1: Solubility of **ZD-0892** (Osimertinib) in Common Solvents

Solvent	Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 50 mM, up to 100 mg/mL (200.15 mM) [4][5]	25 (with warming)	Warming to 50°C may be required to achieve higher concentrations. [4]
Ethanol	up to 20 mM, 33 mg/mL (66.05 mM)[4]	25 (with warming)	Warming to 50°C may be required.[4]
Water	Insoluble[4][5]	25	
Water (pH 1.2, 0.1 N HCl)	65.4 ± 0.32 mg/mL	Not Specified	Solubility is significantly higher at acidic pH.[6]
Water (pH 1.3 with 0.2% NaCl)	36.2 ± 0.24 mg/mL	Not Specified	[6]
Water (37°C)	3.1 mg/mL	37	Slightly soluble.
Polyethylene glycol-400 (PEG-400)	7.33 x 10 ⁻³ (mole fraction)	45	Highest mole-fraction solubility among the tested pharmaceutical solvents.[7]
Propylene glycol (PG)	Data not readily available	-	
Corn oil with 5% DMSO	0.8 mg/mL	Not Specified	For in vivo administration.[4]

Signaling Pathway

ZD-0892 is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type EGFR.[1][8] Inhibition of these mutant EGFRs blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including the MAPK, ErbB, and PI3K-Akt pathways.

ZD-0892 (Osimertinib) Mechanism of Action

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Caption: **ZD-0892** (Osimertinib) inhibits mutant EGFR, blocking downstream MAPK and PI3K-Akt signaling pathways.

Experimental Protocols

In Vitro Formulation Protocol

For in vitro experiments, **ZD-0892** is typically dissolved in an organic solvent, such as DMSO, to create a stock solution. This stock solution is then further diluted in a cell culture medium to the desired final concentration.

Materials:

- **ZD-0892** (Osimertinib) powder
- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Cell culture medium

Protocol:

- Prepare a High-Concentration Stock Solution:
 - Accurately weigh the desired amount of **ZD-0892** powder.
 - Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
 - Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37-50°C water bath may aid dissolution.^[4]
- Storage of Stock Solution:
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term stability.

- Preparation of Working Solution:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Dilute the stock solution with a cell culture medium to the final desired concentration immediately before use.
 - Ensure that the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

In Vivo Formulation Protocols

For in vivo studies, **ZD-0892** can be formulated as a suspension or a clear solution, depending on the desired route of administration and experimental design.

Protocol 1: Homogeneous Suspension for Oral Gavage^[4]

Materials:

- **ZD-0892** (Osimertinib) powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
- Sterile tubes
- Homogenizer or sonicator

Protocol:

- Weigh the required amount of **ZD-0892** powder.
- Add the powder to the appropriate volume of the CMC-Na solution to achieve the target concentration (e.g., 5 mg/mL).
- Mix thoroughly using a vortex mixer.
- Homogenize or sonicate the mixture until a uniform suspension is obtained.
- Prepare the suspension fresh daily before administration.

Protocol 2: Clear Solution for Injection^[4]

Materials:

- **ZD-0892** (Osimertinib) powder
- DMSO
- PEG300
- Tween 80
- Sterile water for injection (ddH₂O)
- Sterile tubes

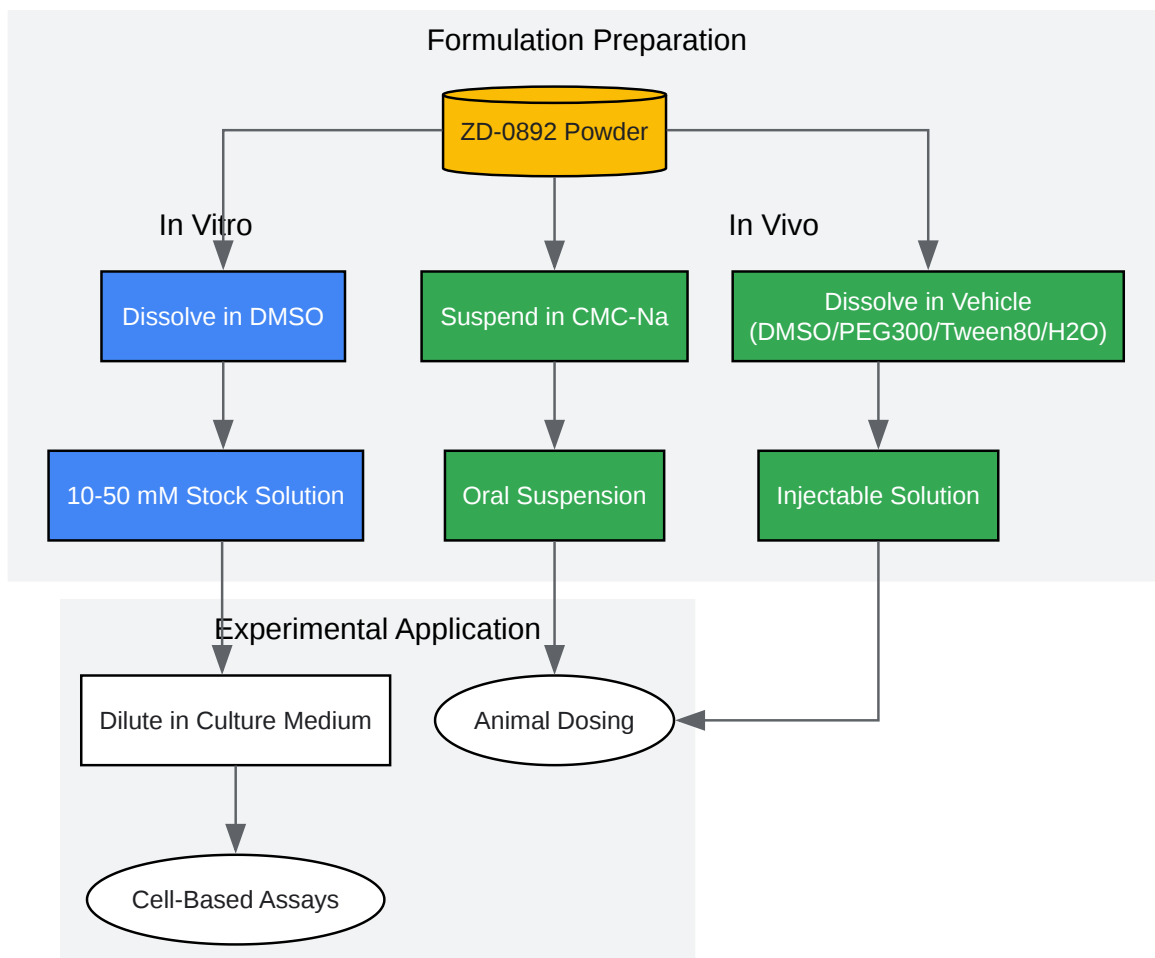
Protocol:

- Prepare a stock solution of **ZD-0892** in DMSO (e.g., 150 mg/mL).
- For a 1 mL final working solution, add 50 µL of the 150 mg/mL DMSO stock solution to 400 µL of PEG300.
- Mix until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and mix until clear.
- Add 500 µL of sterile water to bring the final volume to 1 mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
- The resulting concentration of **ZD-0892** will be 7.5 mg/mL.
- Use the solution immediately after preparation for optimal results.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preparation and use of **ZD-0892** formulations in preclinical experiments.

ZD-0892 Formulation and Experimental Workflow



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Caption: Workflow for preparing **ZD-0892** formulations for in vitro and in vivo experiments.

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